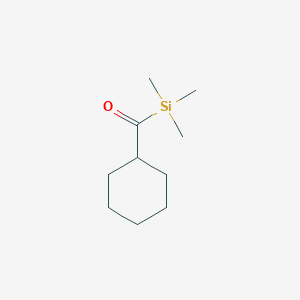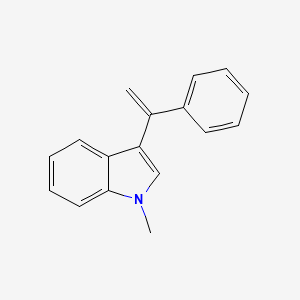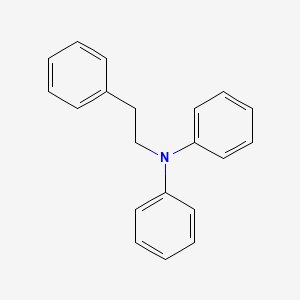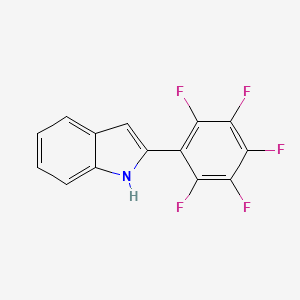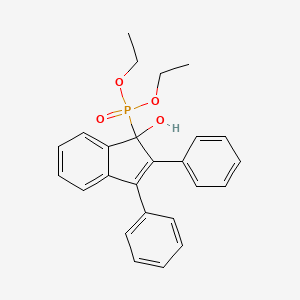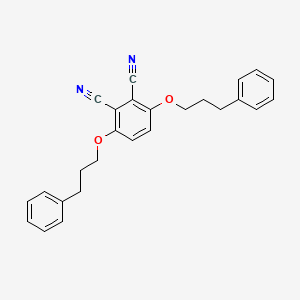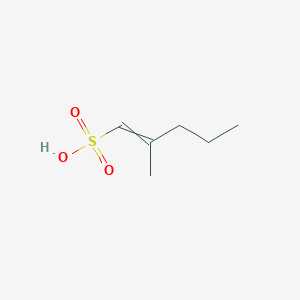
(2-Carbamoylphenoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Carbamoylphenoxy)acetyl chloride is an organic compound characterized by the presence of both a carbamoyl group and an acyl chloride group attached to a phenoxy ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoylphenoxy)acetyl chloride typically involves the reaction of 2-carbamoylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with acetyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: (2-Carbamoylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions, introducing an acyl group into aromatic rings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in aqueous conditions.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
(2-Carbamoylphenoxy)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the preparation of amides and esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (2-Carbamoylphenoxy)acetyl chloride primarily involves nucleophilic acyl substitution. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
類似化合物との比較
Acetyl Chloride: A simpler acyl chloride that lacks the carbamoyl group.
Benzoyl Chloride: Contains a benzoyl group instead of the carbamoylphenoxy group.
Chloroacetyl Chloride: Features a chloroacetyl group instead of the carbamoylphenoxy group.
Uniqueness: (2-Carbamoylphenoxy)acetyl chloride is unique due to the presence of both a carbamoyl group and an acyl chloride group on a phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides. Additionally, the phenoxy ring provides a degree of stability and rigidity to the molecule, making it useful in the synthesis of complex organic compounds.
特性
CAS番号 |
114476-85-6 |
|---|---|
分子式 |
C9H8ClNO3 |
分子量 |
213.62 g/mol |
IUPAC名 |
2-(2-carbamoylphenoxy)acetyl chloride |
InChI |
InChI=1S/C9H8ClNO3/c10-8(12)5-14-7-4-2-1-3-6(7)9(11)13/h1-4H,5H2,(H2,11,13) |
InChIキー |
LOTGWLKDQWRLME-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


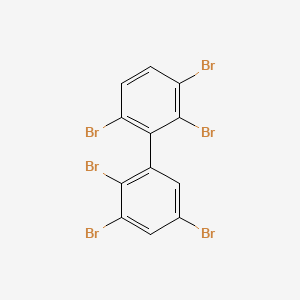

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
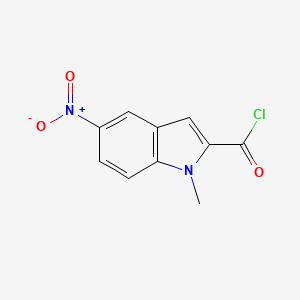
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
